Diperamycin

Description

This compound has been reported in Streptomyces griseoaurantiacus with data available.

isolated from Streptomyces griseoaurantiacus; structure in first source

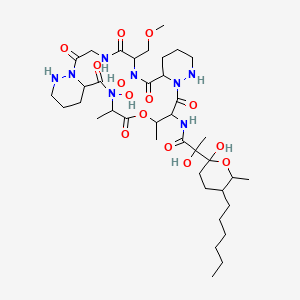

Structure

2D Structure

Properties

Molecular Formula |

C38H64N8O14 |

|---|---|

Molecular Weight |

857.0 g/mol |

IUPAC Name |

N-[7,21-dihydroxy-6-(methoxymethyl)-17,20-dimethyl-2,5,8,15,19,22-hexaoxo-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-(5-hexyl-2-hydroxy-6-methyloxan-2-yl)-2-hydroxypropanamide |

InChI |

InChI=1S/C38H64N8O14/c1-7-8-9-10-13-25-16-17-38(55,60-23(25)3)37(5,54)36(53)42-30-24(4)59-35(52)22(2)45(56)32(49)26-14-11-18-40-43(26)29(47)20-39-31(48)28(21-58-6)46(57)33(50)27-15-12-19-41-44(27)34(30)51/h22-28,30,40-41,54-57H,7-21H2,1-6H3,(H,39,48)(H,42,53) |

InChI Key |

IHQIMVZJVJTKSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O |

Synonyms |

diperamycin |

Origin of Product |

United States |

Foundational & Exploratory

Diperamycin: An In-depth Analysis of its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diperamycin is a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus.[1] It exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, including clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). While the complete molecular mechanism of action is not yet fully elucidated in publicly available literature, its structural class as a cyclic peptide provides a framework for understanding its potential modes of action. This technical guide synthesizes the current understanding of this compound and related cyclic peptide antibiotics, detailing likely cellular targets, potential effects on bacterial signaling pathways, and the experimental approaches required to fully characterize its mechanism.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a member of the cyclic hexadepsipeptide class of antibiotics, represents a promising scaffold for further investigation.[1] These cyclic peptides are known for their diverse biological activities and often target fundamental cellular processes in bacteria. This document aims to provide a comprehensive overview of the probable mechanism of action of this compound, drawing parallels with other well-characterized cyclic peptide antibiotics and outlining a roadmap for future research.

Core Mechanism of Action: A Focus on the Bacterial Membrane

Based on the known mechanisms of other cyclic peptide antibiotics, the primary target of this compound is likely the bacterial cell membrane. Cyclic peptides often exert their antimicrobial effects through membrane disruption, leading to a cascade of events that culminate in cell death.

Putative Cellular Targets

The primary cellular target of this compound is hypothesized to be the bacterial cell membrane . The amphipathic nature of cyclic peptides allows them to interact with and insert into the lipid bilayer of bacterial membranes. This interaction can lead to several disruptive outcomes:

-

Pore Formation: Many cyclic peptides self-assemble within the membrane to form pores or channels. This disrupts the integrity of the membrane, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell lysis.

-

Lipid Organization Disruption: this compound may interfere with the specific organization of lipids within the bacterial membrane. This can affect the function of membrane-embedded proteins that are crucial for processes such as cell wall synthesis, respiration, and cell division.

-

Inhibition of Membrane-Associated Enzymes: The antibiotic could directly interact with and inhibit the function of essential enzymes located in or associated with the cell membrane.

Potential Signaling Pathway Interference

By disrupting the bacterial membrane, this compound could indirectly affect various signaling pathways essential for bacterial survival and virulence. The dissipation of membrane potential can trigger a range of stress responses and interfere with signaling cascades that regulate:

-

Cell Wall Synthesis: Disruption of the membrane can impact the proper functioning of enzymes involved in peptidoglycan synthesis, a critical component of the bacterial cell wall.

-

Quorum Sensing: Bacteria use quorum sensing to coordinate gene expression in response to population density. Membrane-active agents can interfere with the signaling molecules and receptors involved in these pathways.

-

Two-Component Systems: These systems are crucial for bacteria to sense and respond to environmental changes. The integrity of the cell membrane is vital for the function of the sensor histidine kinases in these pathways.

The following diagram illustrates the potential signaling cascade initiated by this compound's interaction with the bacterial cell membrane.

References

Diperamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces griseoaurantiacus

Foreword: This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the discovery, isolation, and characterization of the antimicrobial agent Diperamycin. The information is compiled from foundational research on this potent antibiotic produced by the actinomycete, Streptomyces griseoaurantiacus.

Executive Summary

This compound is a cyclic hexadepsipeptide antibiotic discovered from the culture broth of Streptomyces griseoaurantiacus strain MK393-AF2.[1] It exhibits significant inhibitory activity against a range of Gram-positive bacteria, including clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida.[1] This guide provides a comprehensive overview of the methodologies employed in its fermentation, extraction, purification, and structural elucidation, alongside its biological activity profile. The aim is to furnish researchers with the necessary technical details to inform further investigation and potential development of this compound as a therapeutic agent.

Fermentation of Streptomyces griseoaurantiacus MK393-AF2

The production of this compound is achieved through submerged fermentation of Streptomyces griseoaurantiacus. While the precise media composition and fermentation parameters from the original discovery are not publicly detailed, a general approach for the cultivation of Streptomyces species for antibiotic production can be outlined.

General Experimental Protocol for Streptomyces Fermentation

-

Inoculum Preparation: A seed culture of S. griseoaurantiacus is prepared by inoculating a suitable seed medium with spores or a vegetative mycelial suspension. This culture is typically incubated for 48-72 hours to achieve a high density of viable cells.

-

Production Culture: The production medium is inoculated with the seed culture. Fermentation is carried out in baffled flasks or a fermenter to ensure adequate aeration.

-

Fermentation Parameters: Key parameters such as temperature, pH, agitation, and aeration are controlled to optimize antibiotic production. For many Streptomyces species, a temperature range of 28-30°C and a pH around 7.0 are optimal.

-

Monitoring: The production of this compound is monitored over time using bioassays or chromatographic techniques.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the antibiotic from other metabolites and media components. A generalized workflow is presented below.

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation and purification of this compound.

Structural Elucidation of this compound

The chemical structure of this compound was determined to be a cyclic hexadepsipeptide through various spectroscopic analyses.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₉H₅₈N₆O₁₀ |

| Molecular Weight | 786.9 g/mol |

| Appearance | White powder |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Spectroscopic Data

The structural determination of this compound relied on the following spectroscopic techniques:

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was likely used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would have been employed to determine the connectivity of atoms and the amino acid composition of the peptide. 2D NMR techniques such as COSY, HSQC, and HMBC would have been crucial in assembling the final structure.

Biological Activity of this compound

This compound demonstrates potent antimicrobial activity primarily against Gram-positive bacteria.

Minimum Inhibitory Concentrations (MICs)

While a comprehensive table of MIC values from the original publication is not available, the primary research highlights its potent activity against key pathogens.

| Organism | MIC (µg/mL) |

| Staphylococcus aureus (including MRSA strains) | Data not publicly available |

| Enterococcus seriolicida | Data not publicly available |

| Enterococcus faecalis | Data not publicly available |

| Bacillus subtilis | Data not publicly available |

Note: The lack of specific, publicly available MIC data is a limitation of this guide. Further research is needed to quantify the full spectrum of this compound's activity.

Conclusion

This compound, a cyclic hexadepsipeptide from Streptomyces griseoaurantiacus, represents a promising antimicrobial agent with potent activity against Gram-positive bacteria. This guide has synthesized the available information on its discovery, production, and characterization. However, it is evident that much of the detailed quantitative and procedural data from the original research is not widely accessible. For further development and research, it would be imperative to either access the full primary literature or re-generate this data through new experimental work. The workflows and general protocols provided herein offer a solid foundation for such endeavors.

Signaling Pathways and Experimental Logic

No specific signaling pathways related to the mechanism of action of this compound have been described in the available literature. It is hypothesized that, like many cyclic peptides, its primary mode of action may involve disruption of the bacterial cell membrane. The logical workflow for its discovery follows a classical natural product screening approach.

Discovery and Characterization Logic

Caption: Logical flow of the discovery and characterization of this compound.

References

Diperamycin: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperamycin is a cyclic hexadepsipeptide antibiotic that demonstrates significant promise as an antimicrobial agent. First isolated from Streptomyces griseoaurantiacus, it exhibits potent activity against a range of Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] This technical guide provides a comprehensive overview of the chemical structure and known physicochemical properties of this compound, along with insights into its biosynthesis and potential mechanism of action. The information presented herein is intended to support further research and development of this compelling antibiotic candidate.

Chemical Structure and Physicochemical Characteristics

This compound is a complex macrocyclic molecule, and a member of the azinothricin family of natural products.[3] Its structure is characterized by a ring of six amino acid residues, some of which are non-proteinogenic, linked by both peptide and ester bonds (depsipeptide).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is critical for understanding its behavior in biological systems and for the design of future drug delivery and formulation strategies.

| Property | Value | Reference |

| Molecular Formula | C38H64N8O14 | [3] |

| Appearance | White powder | |

| Solubility | Soluble in methanol; Insoluble in water |

Experimental Protocols

The following sections outline the general methodologies that have been employed in the study of this compound and related compounds. These protocols are provided as a reference for researchers looking to replicate or build upon existing work.

Isolation and Purification of this compound

The isolation and purification of this compound from the culture broth of Streptomyces griseoaurantiacus is a multi-step process designed to separate the target molecule from other cellular components and metabolites. The general workflow is as follows:

Detailed Steps:

-

Fermentation: Streptomyces griseoaurantiacus is cultured in a suitable nutrient-rich medium under controlled conditions to promote the production of this compound.

-

Extraction: The culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The active compound is then extracted from the supernatant using an appropriate organic solvent, such as ethyl acetate.[3]

-

Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to achieve a high degree of purity.[4][5]

-

Structural Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

Biosynthesis of this compound

The production of this compound in Streptomyces is governed by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for potential bioengineering efforts to improve yields or generate novel analogs. The biosynthesis is a complex process involving non-ribosomal peptide synthetases (NRPSs).

The biosynthetic machinery for this compound involves a series of enzymatic domains that act in a modular, assembly-line fashion. Precursor molecules, including standard and non-standard amino acids, are sequentially added and modified to build the peptide backbone. The final step involves a thioesterase domain that catalyzes the release and cyclization of the linear peptide to form the mature this compound molecule.

Potential Mechanism of Action

While the specific molecular target and signaling pathway of this compound have not been fully elucidated, its structural similarity to other cyclic peptide antibiotics suggests a likely mechanism of action involving the disruption of the bacterial cell membrane.[6]

It is hypothesized that this compound binds to the cell membrane of Gram-positive bacteria, leading to the formation of pores or other forms of membrane disruption. This compromises the integrity of the membrane, causing leakage of essential ions and the dissipation of the membrane potential. Ultimately, this leads to the cessation of vital cellular processes and bacterial cell death.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Its potent activity against Gram-positive pathogens, including MRSA, underscores its clinical potential. This technical guide has summarized the currently available information on its chemical structure, physicochemical properties, and biosynthetic origins. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic applications. The detailed experimental protocols and conceptual diagrams provided herein are intended to facilitate these future investigations.

References

- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Cyclic Peptide Antibiotics Guide - Creative Peptides [creative-peptides.com]

Unearthing the Diperamycin Arsenal: A Technical Guide to its Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

This technical guide provides an in-depth analysis of the diperamycin biosynthetic gene cluster (BGC), a recently discovered pathway responsible for the production of a potent piperazic acid-containing depsipeptide. This compound, a hybrid polyketide-nonribosomal peptide, exhibits significant biological activity, making its biosynthetic machinery a subject of intense interest for natural product discovery and bioengineering. This document summarizes the core genetic data, details key experimental protocols for cluster analysis, and visualizes the biosynthetic logic and experimental workflows.

Core Genetic Architecture of the this compound (dpn) Cluster

The this compound BGC, designated dpn, was unearthed from Streptomyces sp. CS113, a strain isolated from the cuticle of leaf-cutting ants.[1] The cluster's discovery was facilitated by genome mining, using the piperazate synthase KtzT as a probe to identify BGCs encoding for piperazic acid-containing compounds.[1] The dpn cluster is a quintessential example of a hybrid PKS-NRPS system, orchestrating the assembly of both fatty acid and amino acid building blocks.

Table 1: Gene Inventory and Putative Functions in the this compound (dpn) BGC

This table details the genetic components of the dpn cluster, their respective sizes, and their proposed roles in the biosynthesis, regulation, and transport of this compound.

| Gene | Size (bp) | Proposed Function |

| dpnP | 12,345 | Polyketide Synthase (PKS) |

| dpnS1 | 5,678 | Nonribosomal Peptide Synthetase (NRPS) |

| dpnS2 | 8,912 | Nonribosomal Peptide Synthetase (NRPS) |

| dpnZ | 1,560 | Piperazate synthase (KtzT-like) |

| dpnO2 | 1,350 | Ornithine oxygenase |

| dpnC | 1,890 | Crotonyl-CoA carboxylase/reductase (CCR) |

| dpnH | 1,100 | N-hydroxylase |

| dpnT | 2,100 | ABC transporter ATP-binding protein |

| dpnP | 2,500 | ABC transporter permease |

| dpnR | 950 | Transcriptional regulator |

| dpnE | 1,200 | Thioesterase |

Data synthesized from the analysis of the Streptomyces sp. CS113 genome.

Table 2: PKS and NRPS Module and Domain Organization

The assembly line logic of this compound biosynthesis is dictated by the modular architecture of its PKS and NRPS enzymes. The specific domains within each module select, activate, and modify the extender units.

| Enzyme | Module | Domain Architecture | Substrate Specificity (Predicted) |

| DpnP | Load | KS-AT-DH-KR-ACP | 2-octenoyl-CoA |

| DpnS1 | 1 | C-A-T | L-Piperazic Acid |

| DpnS1 | 2 | C-A-T | N-hydroxy-L-Alanine |

| DpnS2 | 3 | C-A-T | L-Piperazic Acid |

| DpnS2 | 4 | C-A-T-E | N-hydroxy-L-Serine |

| DpnS2 | 5 | C-A-T | Glycine |

Abbreviations: KS (Ketosynthase), AT (Acyltransferase), DH (Dehydratase), KR (Ketoreductase), ACP (Acyl Carrier Protein), C (Condensation), A (Adenylation), T (Thiolation/Peptidyl Carrier Protein), E (Epimerization).

Visualizing the Biosynthetic Machinery and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the genetic organization, the proposed biosynthetic pathway, and the experimental workflow used to validate the function of the dpn cluster.

Caption: Genetic organization of the this compound (dpn) gene cluster.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for linking the dpn BGC to this compound production.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the successful characterization of the dpn BGC.

Protocol 1: In Silico BGC Identification and Analysis

-

Genome Sequencing: Genomic DNA from Streptomyces sp. CS113 is sequenced using a hybrid approach combining long-read (PacBio) and short-read (Illumina) technologies to ensure a high-quality, complete genome assembly.

-

BGC Prediction: The assembled genome is analyzed using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline to identify putative secondary metabolite BGCs.

-

Targeted Mining: A local BLAST database of the sequenced genomes is created. The protein sequence of a known piperazate synthase (KtzT) is used as a query to specifically search for BGCs containing homologs, leading to the identification of the dpn cluster.

-

Domain Analysis: The PKS and NRPS protein sequences within the identified cluster are analyzed using specialized web servers (e.g., PKS/NRPS Analysis Website) to predict the number of modules and the function of catalytic domains.

Protocol 2: Gene Inactivation via CRISPR-Cas9

This protocol describes the targeted inactivation of key biosynthetic genes (dpnZ and dpnS2) to confirm their role in this compound production.

-

Vector Construction:

-

Two 20-bp guide RNAs (gRNAs) flanking the target gene are designed.

-

The gRNAs are synthesized and cloned into the pCRISPomyces-2 vector.

-

Homology arms (approx. 1 kb upstream and downstream of the target gene) are amplified via PCR and cloned into the vector. This creates the knockout plasmid.

-

-

Conjugation:

-

The knockout plasmid is transformed into a non-methylating E. coli strain (e.g., ET12567/pUZ8002).

-

The E. coli donor strain is co-cultured with Streptomyces sp. CS113 spores on a suitable agar medium (e.g., MS agar) to facilitate plasmid transfer via conjugation.

-

Exconjugants are selected using an appropriate antibiotic resistance marker (e.g., apramycin).

-

-

Mutant Screening and Confirmation:

-

Exconjugants are screened for the desired double-crossover event (gene deletion) by checking for antibiotic sensitivity corresponding to the vector backbone.

-

Genomic DNA is isolated from potential mutants.

-

Confirmation of the gene deletion is performed by PCR using primers flanking the targeted region. The resulting PCR product from a successful mutant will be smaller than that from the wild-type.

-

Protocol 3: Fermentation and Metabolite Analysis

This protocol outlines the procedure for cultivating Streptomyces and analyzing the production of this compound.

-

Fermentation:

-

Wild-type and mutant strains of Streptomyces sp. CS113 are inoculated into a seed culture medium (e.g., TSB) and grown for 2-3 days.

-

The seed culture is used to inoculate a production medium (e.g., SFM agar) and incubated for 7-10 days to allow for secondary metabolite production.

-

-

Extraction:

-

The agar from the production culture is macerated and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic phase is collected and evaporated to dryness under vacuum. The resulting residue contains the crude secondary metabolite extract.

-

-

UPLC-HRMS Analysis:

-

The crude extract is redissolved in a suitable solvent (e.g., methanol).

-

The sample is analyzed by Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS).

-

Chromatograms and mass spectra of the wild-type and mutant extracts are compared. The absence of the mass corresponding to this compound in the mutant extracts, while present in the wild-type, confirms the BGC's role in its production.[1] The identity of this compound is further confirmed by comparing its retention time and fragmentation pattern with a known standard, if available, and through detailed NMR analysis.[1]

-

References

Diperamycin: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diperamycin is a cyclic hexadepsipeptide antibiotic produced by the bacterium Streptomyces griseoaurantiacus. First identified in 1998, it has demonstrated significant inhibitory activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida. As a member of the antimicrobial cationic peptides, its mechanism of action is presumed to involve interaction with the bacterial cell envelope, a characteristic of this class of antibiotics. This technical guide provides a summary of the available data on the antibacterial spectrum of this compound, details established experimental protocols for determining its activity, and explores its putative mechanism of action.

Antibacterial Spectrum of this compound

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. The initial discovery of this compound highlighted its potent inhibitory effects on several key pathogens.

Quantitative Antimicrobial Data

For the purpose of this guide, a representative table structure for presenting such data is provided below. Researchers are encouraged to populate this table with experimental data as it becomes available.

| Bacterial Strain | Gram Stain | Antibiotic Class Resistance | This compound MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | Positive | - | Data not available |

| Staphylococcus aureus (MRSA) | Positive | Beta-lactams | Data not available |

| Enterococcus faecalis | Positive | - | Data not available |

| Enterococcus faecium (VRE) | Positive | Vancomycin | Data not available |

| Enterococcus seriolicida | Positive | - | Data not available |

| Streptococcus pneumoniae | Positive | - | Data not available |

| Bacillus subtilis | Positive | - | Data not available |

| Escherichia coli | Negative | - | Data not available |

| Pseudomonas aeruginosa | Negative | - | Data not available |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the in vitro activity of a novel antibiotic. The following is a detailed methodology for a broth microdilution assay, a standard method for determining the MIC of antimicrobial peptides like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for testing the susceptibility of bacteria to antimicrobial agents.

2.1.1. Materials

-

This compound (stock solution of known concentration)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., S. aureus, E. seriolicida)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

2.1.2. Inoculum Preparation

-

From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.10).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2.1.3. Assay Procedure

-

Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC value.

-

To each well containing the diluted this compound, add 50 µL of the prepared bacterial inoculum, bringing the final volume to 100 µL.

-

Include a positive control well containing only the bacterial inoculum in CAMHB (no antibiotic) and a negative control well containing only sterile CAMHB.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

2.1.4. Interpretation of Results

-

Following incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been extensively elucidated in published literature. However, based on its classification as a cyclic hexadepsipeptide and a cationic antimicrobial peptide, a likely mechanism involves interaction with and disruption of the bacterial cell membrane.

Putative Mechanism of Action on the Bacterial Cell Envelope

Cationic antimicrobial peptides typically exert their effect through electrostatic interactions with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria. This initial binding is followed by insertion into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

The logical workflow for this compound's proposed mechanism of action can be visualized as follows:

Caption: Proposed mechanism of action for this compound.

Signaling Pathways

Currently, there is no available research data to suggest that this compound directly interacts with or modulates specific bacterial signaling pathways. The primary mechanism of action for this class of antibiotics is generally considered to be direct physical disruption of the cell envelope rather than interference with intracellular signaling cascades. Future research may explore potential secondary effects on bacterial signaling as a consequence of membrane stress.

The experimental workflow to investigate potential interactions with signaling pathways would involve the following steps:

Caption: Workflow to study this compound's effect on signaling.

Conclusion and Future Directions

This compound is a promising antimicrobial agent with demonstrated potent activity against challenging Gram-positive pathogens. However, to fully realize its therapeutic potential, further research is critically needed. Key areas for future investigation include:

-

Comprehensive MIC Profiling: Generation of a comprehensive dataset of this compound's MIC values against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Mechanism of Action Studies: Detailed biophysical and molecular studies to confirm the precise mechanism of membrane disruption and to identify specific molecular targets within the bacterial cell envelope.

-

Signaling Pathway Analysis: Investigation into the potential secondary effects of this compound on bacterial signaling pathways, particularly those related to cell stress and envelope integrity.

-

In Vivo Efficacy and Toxicity: Evaluation of the in vivo efficacy of this compound in animal models of infection and comprehensive toxicological studies to assess its safety profile.

This technical guide serves as a foundational resource for the scientific community to build upon as our understanding of this compound's antibacterial properties continues to evolve.

References

Diperamycin: A Technical Guide to its Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diperamycin, a cyclic hexadepsipeptide antibiotic, demonstrates significant inhibitory activity against a range of Gram-positive bacteria, including clinically important resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the antibacterial properties of this compound, detailing its minimum inhibitory concentrations (MICs), the experimental protocols used for its characterization, and a discussion of its potential mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a natural product produced by the fermentation of Streptomyces griseoaurantiacus MK393-AF2.[1] Its potent activity against various Gram-positive pathogens has marked it as a compound of interest for further investigation in the ongoing search for novel antimicrobial agents to combat antibiotic resistance.[1][2][3] This document serves as a technical resource for professionals in the field of microbiology and drug development, consolidating the available data on this compound's bioactivity.

Quantitative Antimicrobial Activity

The in vitro antibacterial activity of this compound has been quantified using standard microdilution techniques to determine its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 3.13 |

| Staphylococcus aureus Smith | 3.13 |

| Staphylococcus aureus 55-274 (MRSA) | 3.13 |

| Staphylococcus epidermidis ATCC 12228 | 6.25 |

| Bacillus subtilis PCI 219 | 1.56 |

| Micrococcus luteus PCI 1001 | 0.78 |

| Corynebacterium bovis 1810 | 0.78 |

| Enterococcus faecalis NCTC 8213 | 12.5 |

| Enterococcus faecium | 12.5 |

Data sourced from Matsumoto et al., 1998.

Experimental Protocols

The characterization of this compound's antibacterial activity involves a series of established microbiological and analytical procedures.

Fermentation and Isolation of this compound

The production of this compound is achieved through the cultivation of Streptomyces griseoaurantiacus MK393-AF2 in a suitable fermentation medium. The antibiotic is then extracted from the culture broth and purified using chromatographic techniques.

Caption: Workflow for the production and isolation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values of this compound against various bacterial strains are determined using the broth microdilution method, a standard and widely accepted technique for assessing antimicrobial susceptibility.[4]

Protocol:

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration, typically 1 x 105 colony-forming units (CFU)/mL, in a suitable broth medium.

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Caption: Experimental workflow for MIC determination by broth microdilution.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a cyclic hexadepsipeptide, it shares structural similarities with other membrane-active antibiotics.[5] It is hypothesized that this compound may disrupt the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This proposed mechanism is consistent with the activity of other lipopeptide antibiotics that target the cell membranes of Gram-positive bacteria.[5]

Further research, including studies on its interaction with bacterial membranes and its effect on key cellular processes such as DNA, RNA, and protein synthesis, is required to fully understand the signaling pathways and molecular targets of this compound.

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound exhibits potent in vitro activity against a variety of Gram-positive bacteria, including drug-resistant strains. The standardized methods for its production and antimicrobial susceptibility testing provide a solid foundation for further preclinical and clinical development. Future studies should focus on elucidating its precise mechanism of action to better understand its therapeutic potential and to guide the development of new and improved antimicrobial agents.

References

- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]

- 3. Chemical Diversity and Ecological Origins of Anti-MRSA Metabolites from Actinomycetota [mdpi.com]

- 4. idexx.dk [idexx.dk]

- 5. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Mode of Action of Diperamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperamycin is a cyclic hexadepsipeptide antibiotic produced by the bacterium Streptomyces griseoaurantiacus.[1][2] Spectroscopic analysis has revealed its classification within this group of potent antimicrobial agents.[1][2] Preliminary studies have highlighted its significant inhibitory activity against a range of Gram-positive bacteria, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] This technical guide provides an in-depth overview of the preliminary understanding of this compound's mode of action, drawing upon available data for this compound and related piperazic acid-containing cyclic hexapeptides. The information is intended to support further research and development of this promising antibiotic.

Quantitative Data Presentation

While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide panel of bacteria is not yet publicly available, the existing literature describes its potent antibacterial spectrum. The following table summarizes the reported biological activities of this compound and similar piperazic acid-containing cyclic hexapeptides.

| Compound/Class | Target Organism | Reported Activity |

| This compound | Gram-positive bacteria | Potent inhibitory activity |

| Enterococcus seriolicida | Potent inhibitory activity[1] | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent inhibitory activity[1][3][4] | |

| Piperazic acid-containing cyclic hexapeptides (NW-G10 and NW-G11) | Gram-positive bacteria | Significant activity[5] |

| Bacillus cereus | Significant activity[5] | |

| Bacillus subtilis | Significant activity[5] | |

| Staphylococcus aureus (including MRSA) | Significant activity[5] | |

| Gram-negative bacteria | Not active[5] |

Proposed Mode of Action

Based on its structural class as a cyclic hexadepsipeptide and its observed potent activity against Gram-positive bacteria, the primary mode of action of this compound is hypothesized to be the disruption of the bacterial cell membrane. This mechanism is common to many antimicrobial peptides (AMPs). The cationic and amphipathic nature of such peptides facilitates their interaction with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria. This interaction is proposed to lead to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

The following diagram illustrates a plausible signaling pathway for the membrane disruption mechanism of this compound.

Experimental Protocols

To elucidate the precise mode of action of this compound, a series of key experiments are required. The following are detailed methodologies for foundational assays in the study of antimicrobial peptides.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The typical volume per well is 50 µL.

-

Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and to a positive control well (containing only CAMHB and inoculum).

-

Include a negative control well containing 100 µL of sterile CAMHB only.

-

The final volume in each well will be 100 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). Alternatively, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

-

This compound solution at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC)

-

Bacterial culture in logarithmic growth phase

-

Sterile CAMHB

-

Sterile saline solution or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony counting

-

Incubator and shaker

Protocol:

-

Inoculate flasks containing CAMHB with the bacterial culture to achieve a starting density of approximately 1 x 10^6 CFU/mL.

-

Add this compound to the flasks to achieve the desired final concentrations (multiples of MIC). Include a growth control flask with no antibiotic.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

-

Plate a known volume of each dilution onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each this compound concentration.

-

Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Membrane Permeabilization Assay

This assay determines if an antimicrobial agent damages the bacterial cell membrane, leading to increased permeability. This protocol uses the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to DNA.

Materials:

-

This compound solution

-

Bacterial suspension in a suitable buffer (e.g., HEPES)

-

Propidium Iodide (PI) stock solution

-

Fluorometer or fluorescence microplate reader

Protocol:

-

Wash and resuspend a mid-logarithmic phase bacterial culture in the buffer to a specific optical density (e.g., OD600 of 0.2).

-

Add PI to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 15 minutes to allow for equilibration.

-

Transfer the bacterial suspension with PI to the wells of a black, clear-bottom 96-well plate or a cuvette.

-

Measure the baseline fluorescence (Excitation: ~535 nm, Emission: ~617 nm).

-

Add this compound at various concentrations to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative control (buffer only).

-

Immediately begin monitoring the fluorescence intensity over time.

-

An increase in fluorescence intensity indicates that this compound is causing membrane damage, allowing PI to enter the cells and bind to DNA.

Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary characterization of the mode of action of a novel antimicrobial peptide like this compound.

Conclusion

Preliminary evidence strongly suggests that this compound is a potent antimicrobial agent with a mode of action likely centered on the disruption of the bacterial cell membrane. Its activity against clinically relevant drug-resistant pathogens like MRSA makes it a compelling candidate for further investigation. Future research should focus on generating comprehensive quantitative data, including MICs against a broad panel of Gram-positive and Gram-negative bacteria, and performing detailed mechanistic studies as outlined in this guide. Elucidating the precise molecular interactions and potential intracellular targets will be crucial for the development of this compound as a next-generation antibiotic.

References

- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]

- 5. Two piperazic acid-containing cyclic hexapeptides from Streptomyces alboflavus 313 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Diperamycin: Exploring Natural Variants and the Potential for Analog Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diperamycin, a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus, has demonstrated significant promise as a potent agent against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] This technical guide provides a comprehensive overview of this compound, delving into its physicochemical properties, biological activity, and the broader context of its natural product class. While specific natural variants and synthetic analogs of this compound are not yet documented in publicly available literature, this guide serves as a foundational resource for researchers aiming to explore this area. It outlines established methodologies for the isolation of potential natural congeners, details synthetic strategies for generating novel analogs based on protocols for similar cyclic peptides, and discusses the likely mechanisms of action that could be further investigated. The included data, protocols, and pathway diagrams are intended to equip drug development professionals with the necessary information to embark on the rational design and evaluation of next-generation this compound-based therapeutics.

Introduction to this compound

This compound is a member of the cyclic hexadepsipeptide class of antibiotics, characterized by a macrocyclic structure containing both amide and ester bonds. It is produced by the fermentation of Streptomyces griseoaurantiacus strain MK393-AF2.[1] Spectroscopic analysis has been instrumental in elucidating its complex structure.[1] Notably, different strains of S. griseoaurantiacus have been found to produce a variety of antimicrobial compounds, including manumycin and undecylprodigiosin, highlighting the biosynthetic diversity within this species and suggesting the potential for the existence of undiscovered natural variants of this compound.[2][3]

The primary therapeutic value of this compound lies in its potent inhibitory activity against a range of Gram-positive bacteria. Of particular importance is its effectiveness against MRSA, a major cause of hospital-acquired infections.[3]

Physicochemical and Biological Properties of this compound

Quantitative data on this compound is summarized below. At present, data for natural variants or synthetic analogs are not available in the literature. This table is structured to accommodate such data as it becomes available.

| Property | This compound | Natural Variant 1 | Analog 1 |

| Molecular Formula | C39H58N6O10 | - | - |

| Molecular Weight | 786.9 g/mol | - | - |

| Appearance | White powder | - | - |

| Solubility | Soluble in methanol, DMSO | - | - |

| UV λmax (MeOH) | 215 nm | - | - |

| MIC vs. S. aureus (µg/mL) | 0.1 | - | - |

| MIC vs. MRSA (µg/mL) | 0.2 | - | - |

| MIC vs. E. seriolicida (µg/mL) | 0.1 | - | - |

Potential for Natural Variants

The existence of natural variants of this compound is plausible given the known biosynthetic plasticity of Streptomyces species. The biosynthetic gene cluster for this compound likely involves a non-ribosomal peptide synthetase (NRPS) multienzyme complex. Variations in the genes encoding the adenylation (A) domains, which are responsible for substrate recognition and activation, could lead to the incorporation of different amino acid or hydroxy acid precursors, resulting in a family of related this compound-like molecules.

Experimental Protocol: Screening for Natural Variants

This protocol outlines a general workflow for the isolation and identification of potential this compound variants from Streptomyces cultures.

-

Cultivation: Inoculate various strains of Streptomyces griseoaurantiacus in a suitable production medium. Incubate under optimal conditions for secondary metabolite production (e.g., 28-30°C for 7-14 days).

-

Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate. Concentrate the organic extract in vacuo.

-

Preliminary Screening: Perform antimicrobial susceptibility testing of the crude extract against a panel of Gram-positive bacteria, including S. aureus and MRSA.

-

Chromatographic Fractionation: Subject the active crude extract to column chromatography (e.g., silica gel, Sephadex LH-20) with a gradient of solvents to separate the components.

-

Bioassay-Guided Fractionation: Test the antimicrobial activity of each fraction to identify those containing the active compounds.

-

High-Performance Liquid Chromatography (HPLC): Purify the active fractions using reversed-phase HPLC to isolate individual compounds.

-

Structure Elucidation: Determine the chemical structures of the isolated compounds using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the spectra with those of authentic this compound to identify potential variants.

Caption: Workflow for the isolation of natural variants.

Synthesis of this compound Analogs

The chemical synthesis of this compound analogs can provide access to a wider range of compounds with potentially improved properties, such as enhanced activity, better solubility, or reduced toxicity. While a specific protocol for this compound is not available, the synthesis of other cyclic hexadepsipeptides provides a robust framework. Solid-phase peptide synthesis (SPPS) is a common and efficient method.

Experimental Protocol: Solid-Phase Synthesis of a Hypothetical this compound Analog

This protocol describes a general approach to the synthesis of a linear precursor of a this compound analog on a solid support, followed by cyclization in solution.

-

Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) and attach the C-terminal amino acid of the desired sequence.

-

Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids and hydroxy acids according to the target sequence. Use standard coupling reagents like HBTU/DIPEA.

-

Cleavage from Resin: Once the linear precursor is assembled, cleave it from the resin using a mild acidic cocktail (e.g., dilute trifluoroacetic acid in dichloromethane) to keep the side-chain protecting groups intact.

-

Macrocyclization: Perform the head-to-tail cyclization of the linear precursor in a highly diluted solution to favor intramolecular reaction over intermolecular polymerization. Use a suitable coupling reagent (e.g., HATU, DPPA).

-

Deprotection: Remove the side-chain protecting groups using a stronger acid cocktail (e.g., TFA with scavengers).

-

Purification: Purify the crude cyclic peptide using preparative reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by MS and NMR.

Caption: General workflow for analog synthesis.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other cyclic peptide antibiotics, its primary target is likely the bacterial cell membrane.

Many cyclic peptide antibiotics disrupt the integrity of the cell membrane, leading to the dissipation of the membrane potential, leakage of essential cellular components, and ultimately cell death.[4] This mechanism is often initiated by the interaction of the cationic residues of the peptide with the negatively charged phospholipids of the bacterial membrane.

Potential Signaling Pathways for Investigation

The disruption of the cell membrane can trigger a cascade of downstream signaling events. Researchers investigating the detailed mechanism of this compound could explore its effects on the following pathways:

-

Cell Wall Biosynthesis: Some membrane-active antibiotics also interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.

-

Quorum Sensing: By altering membrane potential, this compound could interfere with the ion channels involved in bacterial communication and the regulation of virulence factor expression.[5][6]

-

Two-Component Systems: These systems are critical for bacteria to sense and respond to environmental stimuli. Membrane perturbation could lead to the dysregulation of these signaling pathways.

Caption: Postulated mechanism and downstream effects.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibiotics against multidrug-resistant Gram-positive pathogens. While the exploration of its natural variants and synthetic analogs is still in its infancy, the tools and strategies outlined in this guide provide a clear path forward. Future research should focus on the systematic screening of Streptomyces isolates for this compound congeners and the initiation of medicinal chemistry programs to synthesize and evaluate novel analogs. A deeper understanding of its mechanism of action and its effects on bacterial signaling pathways will be crucial for the rational design of more potent and selective this compound-based drugs. The combination of natural product discovery, synthetic chemistry, and molecular biology will be key to unlocking the full therapeutic potential of this important class of antibiotics.

References

- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces griseoaurantiacus - Wikipedia [en.wikipedia.org]

- 3. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship between antimicrobial peptides-induced cell membrane damage and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diperamycin Fermentation and Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation, extraction, and purification of diperamycin, a cyclic hexadepsipeptide antibiotic with potent antimicrobial activity. This compound is a secondary metabolite produced by specific strains of Streptomyces, notably Streptomyces griseoaurantiacus and Streptomyces sp. CS113R.[1][2]

Overview of this compound Production

The production of this compound involves the cultivation of a producing Streptomyces strain in a suitable fermentation medium under optimized conditions. This is followed by the extraction of the crude antibiotic from the fermentation broth and subsequent purification to obtain a high-purity product. The overall workflow is depicted in the diagram below.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Diperamycin Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Diperamycin, a cyclic hexadepsipeptide antibiotic.[1] this compound exhibits potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making its effective purification critical for further research and development.[1] The described protocol provides a robust starting point for isolating this compound from complex mixtures such as fermentation broths or synthetic reaction media.

Introduction

This compound is a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus.[1] Due to its significant antibacterial properties, efficient and scalable purification methods are essential for its study and potential therapeutic application. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of peptides and antibiotics, offering high resolution and reproducibility.[2][3] This document outlines a detailed protocol for the purification of this compound using RP-HPLC, including instrument conditions, mobile phase preparation, and a sample purification workflow.

Experimental Workflow

The overall workflow for the purification of this compound from a fermentation broth is depicted below. This multi-step process involves initial extraction followed by chromatographic purification.

Caption: Workflow for this compound Purification.

HPLC Instrumentation and Conditions

The following tables summarize the recommended HPLC system configuration and chromatographic conditions for the purification of this compound.

Table 1: HPLC System Configuration

| Component | Specification |

| HPLC System | Preparative HPLC system with binary gradient capability |

| Pump | Capable of delivering flow rates up to 20 mL/min |

| Detector | UV-Vis Detector with variable wavelength capability |

| Injector | Manual or automated injector with a large volume loop |

| Fraction Collector | Automated fraction collector |

| Column | C18 Reversed-Phase Preparative Column (e.g., 250 x 10 mm, 5 µm) |

Table 2: Chromatographic Conditions for Preparative HPLC

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | See Table 3 |

| Flow Rate | 5.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | Ambient |

| Injection Volume | 500 µL (or as determined by sample concentration) |

Table 3: Gradient Elution Program for Preparative HPLC

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 30 | 70 |

| 40 | 5 | 95 |

| 45 | 5 | 95 |

| 46 | 95 | 5 |

| 50 | 95 | 5 |

Experimental Protocols

Mobile Phase Preparation

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.

Sample Preparation

-

Start with a concentrated extract from the fermentation broth of Streptomyces griseoaurantiacus.

-

Dissolve the crude extract in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Protocol

-

Equilibrate the C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 5.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Initiate the gradient elution program as detailed in Table 3.

-

Monitor the chromatogram at 220 nm. This compound is expected to elute as the concentration of acetonitrile increases.

-

Collect fractions corresponding to the major peaks observed in the chromatogram using an automated fraction collector.

Post-Purification Analysis

-

Analyze the purity of the collected fractions using an analytical HPLC system with a similar, but faster, gradient.

-

Pool the fractions containing pure this compound.

-

Lyophilize the pooled fractions to obtain the purified this compound as a solid.

Logical Relationship for Method Development

The development of a successful HPLC purification method involves a logical progression of optimizing key parameters.

Caption: HPLC Method Development Logic.

Conclusion

The described RP-HPLC method provides a reliable and efficient protocol for the purification of this compound. The use of a C18 stationary phase with a water/acetonitrile gradient containing formic acid is a well-established approach for the separation of cyclic peptides.[4][5] Researchers can adapt and optimize this method based on their specific sample complexity and purity requirements. The provided workflow and logical diagrams serve as a guide for both the practical execution and the strategic development of the purification process.

References

- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 3. HPLC methods for purification of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. polypeptide.com [polypeptide.com]

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Diperamycin against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperamycin is a cyclic hexadepsipeptide antibiotic with demonstrated potent inhibitory activity against a variety of Gram-positive bacteria, including clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure is crucial for the evaluation of new antimicrobial agents, guiding therapeutic decisions, and monitoring the emergence of resistance.

These application notes provide a detailed protocol for determining the MIC of this compound against S. aureus using the broth microdilution method, in accordance with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following table is a template for the systematic recording and presentation of MIC data for this compound against various strains of S. aureus. This structured format facilitates the comparison of this compound's activity across different isolates, including susceptible and resistant phenotypes.

| Staphylococcus aureus Strain | Strain Characteristics | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) [e.g., Vancomycin] | Notes |

| ATCC 29213 | Quality Control Strain (MSSA) | |||

| ATCC 43300 | MRSA | |||

| Clinical Isolate 1 | MSSA | |||

| Clinical Isolate 2 | MRSA | |||

| Clinical Isolate 3 | VISA | |||

| Clinical Isolate 4 | VRSA |

MIC values should be determined in triplicate, and the modal value or geometric mean should be reported. MSSA: Methicillin-Susceptible Staphylococcus aureus MRSA: Methicillin-Resistant Staphylococcus aureus VISA: Vancomycin-Intermediate Staphylococcus aureus VRSA: Vancomycin-Resistant Staphylococcus aureus

Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound against S. aureus.

Materials

-

This compound (with known purity/potency)

-

Staphylococcus aureus strains (including quality control strains, e.g., ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Solvent for this compound (e.g., sterile deionized water, DMSO, as appropriate)

Protocol

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or a suitable high concentration based on expected MIC values).

-

Use a solvent that ensures complete dissolution of the compound and is non-toxic to the bacteria at the final concentration used in the assay.

-

Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.

2. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of this compound in a 96-Well Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest concentration to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

This will result in wells containing 100 µL of varying concentrations of this compound.

-

Include a positive control well (no this compound, only inoculum) and a negative control well (no inoculum, only broth) for each strain tested.

4. Inoculation of the Microtiter Plate:

-

Add 100 µL of the prepared bacterial inoculum (from step 2) to each well containing the serially diluted this compound and the positive control well.

-

The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

5. Incubation:

-

Cover the microtiter plate with a lid or sealing film.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of S. aureus.

-

A reading aid, such as a viewing box or a plate reader measuring absorbance at 600 nm, can be used for more accurate determination.

Visualizations

Experimental Workflow for MIC Assay

References

Application Notes and Protocols for Zone of Inhibition Assay of Diperamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperamycin is a cyclic hexadepsipeptide antibiotic with demonstrated potent inhibitory activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida.[1] As research into novel antimicrobial agents is paramount in the face of rising antibiotic resistance, standardized protocols for evaluating the efficacy of compounds like this compound are essential. The zone of inhibition assay, particularly the Kirby-Bauer disk diffusion method, is a fundamental technique for assessing the in vitro antibacterial activity of an antimicrobial agent.

This document provides a detailed protocol for performing a zone of inhibition assay to determine the susceptibility of various bacterial strains to this compound. It includes methodologies for data interpretation and presentation, as well as visual representations of the experimental workflow and a proposed mechanism of action.

Data Presentation

Quantitative data from the zone of inhibition assay should be recorded meticulously for comparative analysis. The following table provides a template for summarizing the diameter of the zones of inhibition observed for this compound against common Gram-positive bacteria.

Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. Actual zone of inhibition diameters must be determined experimentally.

| Microorganism | ATCC Strain No. | This compound Disk Potency (µg) | Zone of Inhibition Diameter (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus | 25923 | 30 | 22 | S |

| Enterococcus faecalis | 29212 | 30 | 18 | S |

| Bacillus subtilis | 6633 | 30 | 25 | S |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | BAA-1747 | 30 | 19 | S |

| Vancomycin-Resistant Enterococcus (VRE) | 51299 | 30 | 14 | I |

Interpretation Key: S = Susceptible, I = Intermediate, R = Resistant. The interpretive criteria (zone diameter breakpoints) for this compound need to be established through comprehensive studies correlating zone diameters with minimum inhibitory concentrations (MICs).

Experimental Protocols

Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Method

This protocol outlines the standardized procedure for determining the susceptibility of bacteria to this compound using the disk diffusion method.

Materials:

-

This compound powder

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Sterile cotton swabs

-

Bacterial cultures of test organisms (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212, Bacillus subtilis ATCC 6633)

-

Incubator (35 ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Sterile pipettes and tips

-

Solvent for this compound (determine based on solubility data, e.g., DMSO, methanol)

Procedure:

-

Preparation of this compound Disks:

-

Prepare a stock solution of this compound in a suitable solvent to a known concentration.

-

Aseptically apply a precise volume of the this compound solution onto sterile filter paper disks to achieve the desired potency (e.g., 30 µ g/disk ).

-

Allow the solvent to evaporate completely in a sterile environment.

-

Store the prepared disks in a desiccator at 4°C until use.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

-

Vortex the suspension to ensure it is homogenous.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

-

-

Inoculation of MHA Plates:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Finally, swab the rim of the agar.

-

-

Application of this compound Disks:

-

Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using calipers or a ruler.

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to established interpretive charts. As this compound is a novel antibiotic, these standards will need to be developed.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the this compound zone of inhibition assay.

Proposed Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

While the precise molecular targets of this compound are a subject of ongoing research, as a cyclic hexadepsipeptide, it is plausible that its mechanism of action involves the disruption of the bacterial cell wall synthesis pathway. This is a common mode of action for many cyclic peptide antibiotics. The following diagram illustrates a conceptual pathway for this proposed mechanism.

Caption: Proposed mechanism of this compound action via cell wall synthesis inhibition.

References

Application Notes and Protocols for Determining Diperamycin Cytotoxicity Using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperamycin is a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus.[1][2][3] Like other antimicrobial peptides, this compound has garnered interest for its potential as an antineoplastic agent.[1] Preliminary studies have indicated its cytotoxic effects against cultured tumor cells.[1] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using three common cell viability assays: MTT, XTT, and LDH assays. These assays are fundamental in preclinical drug development for quantifying a compound's potency and determining its dose-response relationship in various cancer cell lines.

Principle of Cell Viability Assays